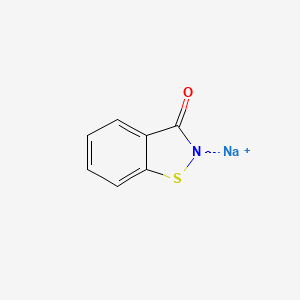

1,2-Benzisothiazol-3(2H)-one, sodium salt

Description

Properties

IUPAC Name |

sodium;1,2-benzothiazol-2-id-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS.Na/c9-7-5-3-1-2-4-6(5)10-8-7;/h1-4H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMIJCAMTQLSTM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)[N-]S2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4NNaOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016747 | |

| Record name | 1,2-Benzisothiazol-3(2H)-One, Sodium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58249-25-5 | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058249255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazol-3(2H)-One, Sodium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzisothiazol-3(2H)-one, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of 1,2-Benzisothiazol-3(2H)-one, sodium salt. Due to limited available data for the sodium salt, this guide also includes relevant information on the parent compound, 1,2-Benzisothiazol-3(2H)-one (BIT), to offer a more complete profile.

Chemical and Physical Properties

This compound is the salt form of 1,2-Benzisothiazol-3(2H)-one, a potent biocide. The sodium salt form offers the advantage of enhanced solubility in aqueous solutions, making it suitable for a wide range of applications.[1] It is typically encountered as a white or pale yellow crystalline solid.[2]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1,2-Benzisothiazol-3(2H)-one (Parent Compound) | 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide, Sodium Salt |

| Molecular Formula | C₇H₄NNaOS[3] | C₇H₅NOS[4] | C₇H₄NNaO₃S |

| Molecular Weight | 173.17 g/mol [3] | 151.19 g/mol [4] | 205.17 g/mol |

| Appearance | White to pale yellow crystalline solid[2] | White to off-white crystalline powder[5] | White solid |

| Melting Point | Not determined | 154-158 °C[4][6] | ≥320.8 – ≤325.3 °C[7] |

| Boiling Point | Not determined | 360 °C (rough estimate)[6] | Not determined[7] |

| Water Solubility | Soluble | 1 g/L[8] | 1,496 mg/L at 24 °C[7] |

| pKa | Not determined | 10.19 ± 0.20 (Predicted)[4] | Not determined |

| Vapor Pressure | Not available | 0.183 mmHg at 25 °C (estimate)[9] | 0 mmHg at 25 °C[7] |

| Flash Point | Not available | 172 °F (77.5 °C) (estimate)[9] | 220 °C[7] |

Experimental Protocols

Standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are crucial for the accurate determination of chemical properties.

Determination of Melting Point (Following OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[10][11] Several methods are described in OECD Guideline 102, including the capillary/liquid bath, capillary/metal block, and Differential Scanning Calorimetry (DSC).[10][12]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry substance is introduced into a capillary tube, which is then sealed at one end. The sample is compacted at the bottom of the tube.

-

Apparatus: The capillary tube is placed in a heating apparatus, such as a metal block or a liquid bath, equipped with a calibrated thermometer or temperature sensor.

-

Heating: The apparatus is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point. For pure substances, this range is typically narrow.

Determination of Water Solubility (Following OECD Guideline 105)

Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature.[13][14][15] OECD Guideline 105 describes two primary methods: the column elution method for substances with low solubility and the flask method for those with higher solubility.[13][14]

Methodology: Flask Method

-

Sample Preparation: An excess amount of the test substance is added to a flask containing purified water.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to reach saturation equilibrium. This may take 24 hours or longer.

-

Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation and/or filtration.

-

Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Result: The water solubility is reported as the mass of the substance per volume or mass of water at the specified temperature.

Biocidal Mechanism of Action

1,2-Benzisothiazol-3(2H)-one and other isothiazolinones act as electrophilic biocides. Their mechanism of action involves a two-step process: rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to cell death.[16][17]

The primary targets are intracellular enzymes, particularly dehydrogenases involved in critical metabolic pathways like the Krebs cycle and electron transport chain.[16][17] The isothiazolinone molecule reacts with thiol groups (-SH) on proteins and enzymes, leading to the formation of disulfide bonds and the production of free radicals.[16][17] This disrupts essential cellular functions such as respiration and ATP synthesis, ultimately resulting in cell death.[16][17]

Synthesis and Degradation

Synthesis: 1,2-Benzisothiazol-3(2H)-one can be synthesized through various chemical routes. One common method involves the cyclization of 2-mercaptobenzamide or its derivatives. For instance, the sodium salt can be produced by treating 2-mercaptobenzamide with aqueous hydrogen peroxide. Another approach starts from 2,2'-dithiodibenzoic acid, which undergoes amidation and cyclization.

Degradation: The degradation of 1,2-Benzisothiazol-3(2H)-one in the environment can occur through photodegradation and microbial degradation. Photodegradation involves processes such as isomerization, oxidation, and hydrolysis. Microbial degradation in soil is a significant pathway, with the rate being influenced by soil type and microbial communities. The degradation primarily occurs on the thiazole ring of the molecule.

Stability and Reactivity

1,2-Benzisothiazol-3(2H)-one and its sodium salt are generally stable under normal storage conditions. They are incompatible with strong oxidizing agents. When heated to decomposition, they can emit toxic vapors of nitrogen oxides (NOx) and sulfur oxides (SOx). The parent compound is stable over a broad pH range of 4-12.

References

- 1. This compound | C7H4NNaOS | CID 13238744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Benzisothiazol-3(2H)-one | 2634-33-5 [chemicalbook.com]

- 3. specialchem.com [specialchem.com]

- 4. 1,2-Benzisothiazol-3(2H)-one - Safety Data Sheet [chemicalbook.com]

- 5. chemos.de [chemos.de]

- 6. Benzisothiazolinone - Wikipedia [en.wikipedia.org]

- 7. benzisothiazolinone, 2634-33-5 [thegoodscentscompany.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 11. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. researchgate.net [researchgate.net]

- 15. The mechanism of action of isothiazolone biocides (Journal Article) | ETDEWEB [osti.gov]

- 16. scribd.com [scribd.com]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to 1,2-Benzisothiazol-3(2H)-one, Sodium Salt (CAS 58249-25-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Benzisothiazol-3(2H)-one, sodium salt (CAS 58249-25-5), a widely used synthetic biocide and preservative. This document consolidates critical data on its chemical and physical properties, synthesis, mechanisms of action, and toxicological profile, alongside detailed experimental protocols relevant to its application and evaluation.

Core Chemical and Physical Properties

This compound, is the sodium salt of 1,2-benzisothiazol-3(2H)-one (BIT). It is known for its broad-spectrum antimicrobial activity against bacteria, fungi, and algae.[1] Its enhanced solubility in water compared to its parent compound makes it particularly suitable for aqueous formulations.[1] The toxicity of the sodium salt is considered to be similar to the parent compound, as the speciation in biological fluids is pH-dependent.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 58249-25-5 | [3] |

| Molecular Formula | C₇H₄NNaOS | [3] |

| Molecular Weight | 173.17 g/mol | [3] |

| Appearance | White or pale yellow crystalline solid/powder | |

| IUPAC Name | sodium;1,2-benzothiazol-2-id-3-one | [3] |

| Melting Point | >300 °C | |

| Boiling Point | Data not available | |

| Solubility | Soluble in water | |

| log Kow (Octanol/Water Partition Coefficient) | 0.76 at 30°C and pH 7 (for parent compound) | [4] |

Note: Some physical properties are for the parent compound, 1,2-benzisothiazol-3(2H)-one (CAS 2634-33-5), as specific data for the sodium salt is limited.

Synthesis and Manufacturing

The synthesis of 1,2-benzisothiazol-3(2H)-one and its sodium salt can be achieved through various chemical routes. A common industrial method involves the oxidative cyclization of 2-mercaptobenzamide or its precursors.

General Synthesis Pathway from 2-Chlorobenzamide

A prevalent synthesis route starts from 2-chlorobenzamide. The process generally involves two key steps: the formation of a 2-mercaptobenzamide intermediate followed by oxidative cyclization to yield the final product.

Caption: General synthesis pathway of this compound.

Experimental Protocol: Synthesis from 2-Chlorobenzamide

The following protocol is a generalized procedure based on patent literature.[5][6] Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

-

2-chlorobenzamide

-

Sodium sulfide hydrate (e.g., 60%)

-

N-methyl-2-pyrrolidone (NMP)

-

Aqueous hydrogen peroxide (e.g., 14-30%)

-

Caustic solution (e.g., sodium hydroxide)

-

Nitrogen gas

-

Standard laboratory glassware and heating/stirring equipment

Procedure:

-

Dehydration of Sodium Sulfide: In a three-neck flask equipped with a stirrer, thermometer, and a nitrogen inlet/outlet, add sodium sulfide hydrate and NMP. Heat the mixture to approximately 190°C while purging with nitrogen to remove water.

-

Formation of 2-Mercaptobenzamide Intermediate: Cool the resulting slurry to around 130°C. Add 2-chlorobenzamide to the mixture. Heat the reaction mixture to approximately 175°C for several hours (e.g., 4 hours) under a nitrogen atmosphere. The progress of the reaction can be monitored by a suitable analytical technique like HPLC.

-

Oxidative Cyclization: After cooling the reaction mixture (e.g., to 20°C), adjust the pH to 9 or above using a caustic solution. Slowly add aqueous hydrogen peroxide to the mixture over a period of time (e.g., 30 minutes) while maintaining control of the reaction temperature.

-

Isolation: The resulting product, this compound, can be isolated from the reaction mixture. Further purification steps, such as recrystallization, may be necessary to achieve the desired purity.

Mechanism of Action as a Biocide

The primary application of this compound is as a biocide. Its antimicrobial activity stems from its ability to disrupt essential cellular processes in microorganisms. The proposed mechanism of action involves the inhibition of thiol-containing enzymes.[7]

Caption: Proposed mechanism of biocidal action of 1,2-benzisothiazol-3(2H)-one.

The isothiazolinone ring of the molecule is believed to react with thiol groups (containing sulfur and hydrogen) present in key enzymes within microbial cells. This interaction leads to the formation of disulfide bonds, which alters the three-dimensional structure of the enzymes, rendering them inactive.[7] The inhibition of these vital enzymes disrupts metabolic pathways such as cellular respiration and glucose transport, ultimately leading to the death of the microorganism.[7]

Applications

Due to its effective biocidal properties and stability in aqueous formulations, this compound is utilized across a wide range of industries.

Caption: Major industrial applications of this compound.

Toxicological Profile

A thorough understanding of the toxicological profile of this compound is crucial for its safe handling and application. The data presented below is largely based on the parent compound, which is considered to have a similar toxicological profile to the sodium salt.[2]

Table 2: Summary of Toxicological Data

| Endpoint | Species | Route | Value | Reference(s) |

| Acute Oral Toxicity (LD50) | Rat | Oral | 670 - 1050 mg/kg bw | [2][4] |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 2000 mg/kg bw | [8] |

| Skin Irritation | Rabbit | Dermal | Mild irritant | [8] |

| Eye Irritation | Rabbit | Ocular | Strong irritant and corrosive | [8] |

| Skin Sensitization | Mouse | Dermal | Potential sensitizer | [2] |

| 28-Day Repeated Dermal Toxicity (NOAEL) | Rat | Dermal | 12 mg/kg/day (for systemic effects) | [8] |

| Aquatic Toxicity (EC50, 48h) | Daphnia magna | - | 2.94 mg/L | |

| Aquatic Toxicity (LC50, 96h) | Oncorhynchus mykiss | - | 2.15 mg/L | |

| Algal Toxicity (ErC50, 72h) | Pseudokirchneriella subcapitata | - | 0.11 mg/L |

GHS Hazard Classification: Based on available data, 1,2-benzisothiazol-3(2H)-one and its sodium salt are classified with the following hazards:

-

Harmful if swallowed (H302)[9]

-

Causes severe skin burns and eye damage (H314) / Causes skin irritation (H315) and serious eye damage (H318)[4][9]

-

May cause an allergic skin reaction (H317)[9]

-

Very toxic to aquatic life (H400)[4]

Experimental Protocols for Efficacy Testing

To evaluate the biocidal efficacy of this compound, standardized testing protocols are employed. The following sections outline the general procedures for two common methods.

Quantitative Suspension Test (based on EN 1276)

This test evaluates the bactericidal activity of chemical disinfectants in suspension.[10][11][12][13][14]

Objective: To determine if a product at a specific concentration can achieve a required log reduction (e.g., 5-log) in a bacterial population within a set contact time.

Caption: Workflow for the EN 1276 quantitative suspension test.

Materials:

-

Test product containing this compound

-

Standardized bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)

-

Interfering substance (to simulate clean or dirty conditions)

-

Neutralizing solution

-

Culture media (e.g., Tryptone Soya Agar)

-

Water bath or incubator

-

Standard microbiological laboratory equipment

Procedure:

-

Preparation: A suspension of the test microorganism is prepared to a standard concentration. An interfering substance (e.g., bovine albumin solution) is also prepared to simulate the conditions of practical use.

-

Test Mixture: The test product is mixed with the bacterial suspension and the interfering substance.

-

Contact Time: The mixture is maintained at a specified temperature for a defined contact time as recommended for the product's application.

-

Neutralization: At the end of the contact time, an aliquot of the mixture is transferred to a neutralizing solution to stop the biocidal action.

-

Plating and Incubation: The neutralized mixture is serially diluted and plated onto a suitable agar medium. The plates are then incubated under conditions optimal for the growth of the test microorganism.

-

Enumeration and Calculation: After incubation, the number of colony-forming units (CFU) is counted. The log reduction in the bacterial population is calculated by comparing the CFU count of the test sample to that of a control sample without the biocide. A 5-log reduction (99.999% kill rate) is typically required to pass the standard for general disinfection.[11]

Antimicrobial Activity on Polymeric or Hydrophobic Surfaces (based on ASTM E2180)

This method is used to quantitatively evaluate the antimicrobial efficacy of agents incorporated into hydrophobic or polymeric materials.[15][16][17]

Objective: To determine the percentage reduction of a microbial population on a treated surface compared to an untreated surface.

Procedure:

-

Inoculum Preparation: An agar slurry is prepared and inoculated with a standardized culture of the test microorganism.

-

Application: The inoculated agar slurry is evenly spread onto both the treated test samples and untreated control samples.

-

Incubation: The samples are incubated for a specified contact period (e.g., 24 hours) under controlled temperature and humidity.

-

Recovery: After incubation, the surviving microorganisms are recovered from the surfaces using a neutralizing solution.

-

Plating and Incubation: The recovery solution is serially diluted and plated on a suitable agar medium, followed by incubation.

-

Calculation: The number of CFU is counted, and the antimicrobial activity is calculated as a percentage reduction in the microbial population on the treated sample compared to the untreated control.

Conclusion

This compound is a highly effective biocide with a well-established profile of applications. Its water solubility provides a significant advantage in many formulations. While it is a valuable preservative, its toxicological properties, particularly its potential for skin sensitization and eye irritation, necessitate careful handling and adherence to safety guidelines. For researchers and drug development professionals, understanding its mechanism of action and having access to standardized protocols for efficacy testing are crucial for both the development of new applications and the assessment of its safety in existing and novel formulations. Further research could focus on elucidating more detailed molecular interactions and exploring potential synergistic effects with other antimicrobial agents.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. This compound | C7H4NNaOS | CID 13238744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. WO2013060766A1 - Process for preparing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]

- 6. US20130109864A1 - Process for preparing 1,2-benzoisothiazoline-3-one - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Dermal toxicity studies of 1,2-benzisothiazolin-3-one (CAS number: 2634-33-5) in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemos.de [chemos.de]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. EN 1276:2019 - Viroxy [viroxylabs.com]

- 12. youtube.com [youtube.com]

- 13. EN 1276: 2019 and BPR: 2023. Quantitative suspension test for the evaluation of bactericidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic and institutional areas (phase 2, step 1) under specific conditions for P - IVAMI [ivami.com]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. infinitalab.com [infinitalab.com]

- 16. microchemlab.com [microchemlab.com]

- 17. sunscreen-mermet.com [sunscreen-mermet.com]

The Antimicrobial Efficacy of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Benzisothiazol-3(2H)-one and its sodium salt are potent broad-spectrum antimicrobial agents belonging to the isothiazolinone class of biocides. Widely utilized as a preservative in a variety of industrial and consumer products, its efficacy against a diverse range of microorganisms is well-documented. This technical guide provides an in-depth overview of the antimicrobial spectrum of 1,2-Benzisothiazol-3(2H)-one, sodium salt, including quantitative data on its minimum inhibitory concentrations (MICs), detailed experimental protocols for antimicrobial susceptibility testing, and an elucidation of its mechanism of action.

Introduction

1,2-Benzisothiazol-3(2H)-one (BIT) is a synthetic organic compound with the chemical formula C₇H₅NOS.[1] The sodium salt form enhances its solubility in aqueous formulations, making it a versatile biocide in products such as paints, adhesives, cleaning agents, and polymer emulsions.[2][3] Its primary function is to prevent the growth of bacteria, fungi, and yeasts, thereby preserving the integrity and extending the shelf-life of these products.[4][5] This document serves as a comprehensive resource for understanding the antimicrobial properties of this compound.

Antimicrobial Spectrum

The antimicrobial activity of 1,2-Benzisothiazol-3(2H)-one is broad, encompassing Gram-positive and Gram-negative bacteria, as well as a variety of fungi and yeasts.[2] The efficacy of a biocide is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism in vitro.

The following tables summarize the MIC values for Proxel™ GXL, a commercial product containing a 20% aqueous solution of 1,2-benzisothiazolin-3-one.[5] These values are indicative of the broad-spectrum activity of the active ingredient.

Antibacterial Activity

| Bacterial Species | MIC (ppm of Proxel™ GXL) |

| Bacillus subtilis | 40 |

| Burkholderia cepacia | 80 |

| Enterobacter cloacae | 80 |

| Escherichia coli | 40 |

| Proteus vulgaris | 125 |

| Pseudomonas aeruginosa | 250 |

| Pseudomonas putida | 250 |

| Staphylococcus aureus | 40 |

| Streptococcus faecalis | 40 |

| Streptococcus lactis | 15 |

Table 1: Minimum Inhibitory Concentrations (MICs) of Proxel™ GXL against various bacterial species. Data sourced from a technical information bulletin.[5]

Antifungal and Anti-yeast Activity

| Fungal and Yeast Species | MIC (ppm of Proxel™ GXL) |

| Alternaria alternata | 700 |

| Aspergillus niger | 350 |

| Aureobasidium pullulans | 350 |

| Chaetomium globosum | 400 |

| Cladosporium cladosporoides | 400 |

| Penicillium notatum | 125 |

| Candida albicans | 200 |

| Rhodotorula rubra | 400 |

| Saccharomyces cerevisiae | 250 |

Table 2: Minimum Inhibitory Concentrations (MICs) of Proxel™ GXL against various fungal and yeast species. Data sourced from a technical information bulletin.[5]

Mechanism of Action

The antimicrobial action of isothiazolinones, including 1,2-Benzisothiazol-3(2H)-one, is characterized by a two-step mechanism.[6][7][8] This process involves a rapid initial inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to cell death.[6][7]

The primary mode of action is the electrophilic attack on cellular thiols.[9] The isothiazolinone molecule readily reacts with thiol-containing enzymes and proteins, such as dehydrogenases, which are crucial for cellular respiration and energy production.[6][8] This interaction leads to the formation of mixed disulfides, inactivating the enzymes and disrupting essential metabolic pathways.[9] The subsequent irreversible damage is caused by the destruction of protein thiols and the generation of free radicals.[7][8] This non-specific mode of action makes the development of microbial resistance highly unlikely.[5][10]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in microbiology to quantify the antimicrobial activity of a substance. Standardized methods for antimicrobial susceptibility testing are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12] The following is a generalized protocol for the broth microdilution method, a common technique for MIC determination.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate, which is then inoculated with the test microorganism.

Materials:

-

This compound stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Pure culture of the test microorganism.

-

Spectrophotometer.

-

Incubator.

-

Sterile pipette tips and multichannel pipettor.

Procedure:

-

Preparation of Inoculum:

-

Aseptically pick several colonies of the test microorganism from a fresh agar plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the adjusted inoculum in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Antimicrobial Dilutions:

-

Perform serial twofold dilutions of the this compound stock solution in the growth medium across the wells of the microtiter plate.

-

Typically, a range of concentrations is prepared, for example, from 1000 ppm down to 0.5 ppm.

-

Include a positive control well (growth medium and inoculum, no antimicrobial) and a negative control well (growth medium only, no inoculum).

-

-

Inoculation:

-

Add the prepared microbial inoculum to each well containing the antimicrobial dilutions and the positive control well. The final volume in each well is typically 100 or 200 µL.

-

-

Incubation:

-

Incubate the microtiter plate at the appropriate temperature and duration for the test microorganism (e.g., 35°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

Alternatively, the optical density (OD) of each well can be measured using a microplate reader. The MIC is the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the positive control.

-

Conclusion

This compound, is a highly effective, broad-spectrum antimicrobial agent. Its non-specific mechanism of action, targeting essential cellular enzymes, makes it a reliable preservative for a wide range of applications and minimizes the likelihood of microbial resistance. The quantitative data and standardized protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important biocide.

References

- 1. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 58249-25-5 [smolecule.com]

- 3. Benzisothiazolinone - Wikipedia [en.wikipedia.org]

- 4. Microbial control chemicals ROXEL GXL (BIT20) [sinotrustchemical.com]

- 5. excelind.co.in [excelind.co.in]

- 6. onepetro.org [onepetro.org]

- 7. onepetro.org [onepetro.org]

- 8. researchgate.net [researchgate.net]

- 9. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 10. atamankimya.com [atamankimya.com]

- 11. Towards a Harmonized Terminology: A Glossary for Biocide Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eucast: AST of bacteria [eucast.org]

An In-depth Technical Guide to the Safe Handling of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 1,2-Benzisothiazol-3(2H)-one, sodium salt, a widely used biocide and preservative. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is the salt of 1,2-benzisothiazol-3(2H)-one. It is a solid at room temperature and its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄NNaOS | [1][2] |

| Molecular Weight | 173.17 g/mol | [2] |

| CAS Number | 58249-25-5 | [1][3][4] |

| Appearance | White to yellow powder/solid | [5][6] |

| Solubility | Soluble in water | |

| pH | 8.0 - 10.0 (1% solution) | [1] |

| Melting Point | 154-158 °C |

Toxicological Data

This compound is classified as harmful if swallowed and can cause severe skin burns, eye damage, and allergic skin reactions.[1][3] It is not classified as a carcinogen, mutagen, or reproductive toxicant.[3]

| Toxicity Endpoint | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 500 - 1400 mg/kg | Rat | [3] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | [1][3] | |

| Serious Eye Damage/Irritation | Causes serious eye damage | [1][3] | |

| Skin Sensitization | May cause an allergic skin reaction | [1][3] |

Mechanism of Action as a Biocide

The biocidal activity of benzisothiazolinones, including the sodium salt, is attributed to their ability to disrupt essential cellular processes in microorganisms. The proposed mechanism involves the interaction of the isothiazolinone ring with cellular components.

The active N-S bond in the isothiazolinone ring is believed to react with thiol (-SH) groups in proteins and enzymes within the microbial cell.[3] This interaction leads to the inactivation of essential enzymes and disruption of normal cellular metabolism. Additionally, it has been proposed that benzisothiazolinones can interact with DNA bases, thereby inhibiting DNA replication and leading to cell death.[3]

Experimental Protocols

Personal Protective Equipment (PPE)

Proper selection and use of PPE are paramount when handling this compound.

4.1.1. Recommended PPE

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5][7]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber with a minimum thickness of 0.11 mm and a breakthrough time of at least 480 minutes) are recommended.[8] Always inspect gloves for integrity before use.[5]

-

Lab Coat/Protective Clothing: A flame-resistant lab coat or impervious clothing should be worn.[5] For larger quantities or in case of a splash risk, a chemical-resistant apron or suit is advised.

-

-

Respiratory Protection: In case of dust formation or inadequate ventilation, a particulate filter respirator (e.g., EN 143) should be used.[3]

4.1.2. Donning and Doffing PPE Workflow

Handling and Storage

-

Handling:

-

Storage:

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

-

Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

-

Assess the Spill: Determine the extent of the spill and the associated hazards. Refer to the Safety Data Sheet (SDS).

-

Don Appropriate PPE: Before attempting to clean the spill, don the recommended personal protective equipment as outlined in section 4.1.

-

Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[11] For solid spills, prevent the spread of dust.[5]

-

Absorb and Neutralize:

-

For liquid spills, apply absorbent material, working from the outside in.

-

For solid spills, carefully sweep or scoop the material, avoiding dust generation.[5]

-

-

Collect Waste: Place the absorbed material and any contaminated items into a suitable, labeled, and sealed container for hazardous waste disposal.[4][5]

-

Decontaminate the Area: Clean the spill area with soap and water, and then decontaminate with a suitable disinfectant if necessary.

-

Dispose of Waste: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Waste Disposal

-

Dispose of this compound and its containers as hazardous waste.[12]

-

Do not allow the chemical to enter drains or waterways.[1][5]

-

Use a licensed professional waste disposal service.

-

Contaminated packaging should be handled in the same manner as the substance itself.[9]

Emergency Procedures

5.1. First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][5]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15-20 minutes.[5][7][10] Seek immediate medical attention.

-

In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[3][7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5] Seek immediate medical attention.

-

If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[1][3] Seek immediate medical attention.

5.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3][5]

-

Unsuitable Extinguishing Media: Do not use a water jet.[3][9]

-

Specific Hazards: The substance is combustible but not readily ignited.[3] Hazardous combustion products may include nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Conclusion

This compound is a valuable laboratory chemical with important biocidal properties. However, its hazardous nature necessitates strict adherence to safety protocols. By following the guidelines outlined in this technical guide, researchers and scientists can minimize risks and ensure a safe working environment. Always consult the specific Safety Data Sheet for the product you are using for the most up-to-date information.

References

- 1. irochemical.com [irochemical.com]

- 2. lakeland.com [lakeland.com]

- 3. Five Frequently Asked Questions About Benzisothiazolinone - IRO Biocide [irobiocide.com]

- 4. chemos.de [chemos.de]

- 5. Benzisothiazolinone - Wikipedia [en.wikipedia.org]

- 6. Benzisothiazolinone [bionity.com]

- 7. m.youtube.com [m.youtube.com]

- 8. hazwoper-osha.com [hazwoper-osha.com]

- 9. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]

- 10. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. qmul.ac.uk [qmul.ac.uk]

- 12. ibc.utah.edu [ibc.utah.edu]

A Technical Review of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt

Introduction

1,2-Benzisothiazol-3(2H)-one, sodium salt (BIT-Na), is the sodium salt of 1,2-benzisothiazol-3(2H)-one (BIT). It belongs to the isothiazolinone class of heterocyclic organic compounds.[1] Primarily, it functions as a potent, broad-spectrum biocide and preservative effective against a wide range of microorganisms, including bacteria and fungi.[1] Its enhanced solubility in water compared to its parent compound, BIT, makes it particularly suitable for use in aqueous formulations.[2] This technical guide provides a comprehensive review of its chemical properties, synthesis, mechanism of action, applications, and toxicological profile, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a synthetic compound typically available as a white or pale yellow crystalline solid or powder.[1][2] Key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | sodium;1,2-benzothiazol-2-id-3-one | [3] |

| CAS Number | 58249-25-5 | [1][3] |

| EC Number | 261-184-8 | [1] |

| Molecular Formula | C₇H₄NNaOS | [1][3] |

| Molecular Weight | ~174.18 g/mol | [1][3] |

| Appearance | White or pale yellow crystalline solid/powder | [1][2] |

| Solubility | Soluble in water | [1][2] |

Synthesis and Manufacturing

The synthesis of 1,2-benzisothiazol-3(2H)-one and its sodium salt can be achieved through several chemical pathways. A common industrial method involves the oxidative cyclization of 2-mercaptobenzamide or its derivatives.

Experimental Protocol: Synthesis from 2-Chlorobenzamide

A prevalent synthesis route involves the reaction of 2-chlorobenzamide with a sulfur source, followed by oxidative cyclization to yield the sodium salt of BIT.

-

Reaction of 2-Chlorobenzamide with Sodium Sulfide: 98% 2-chlorobenzamide (0.0983 mol) and 60% sodium sulfide (0.1230 mol) are added to N-methyl-2-pyrrolidone (NMP, 100g) in a 200ml 3-neck flask equipped with a stirrer and condenser.[4]

-

Heating: The mixture is heated to 160°C and stirred for 4 hours.[4]

-

Solvent Removal: NMP is distilled off under reduced pressure.[4]

-

Oxidative Cyclization: The residue is cooled and subsequently treated with aqueous hydrogen peroxide. This step induces oxidative cyclization, forming the sodium salt of 1,2-benzisothiazolin-3-one in good yield.[4]

-

Acidification (Optional): If the non-salt form (BIT) is desired, the mixture can be dissolved in water and acidified to a pH of 2.0 using 35% hydrochloric acid at 20°C.[4]

Mechanism of Action

The precise biocidal mechanism of this compound is not fully elucidated. However, research suggests that its antimicrobial activity stems from its ability to disrupt critical cellular processes in microorganisms.[2] The primary proposed mechanisms involve interference with the cell membrane and the inhibition of protein synthesis, ultimately leading to cell death.[2] The nitrogen and sulfur atoms within the benzisothiazol ring are believed to be crucial for these interactions.[2]

Applications

As a highly effective biocide and preservative, this compound is incorporated into a vast array of industrial and consumer products to prevent microbial degradation.

-

Paints and Coatings: It is widely used as a preservative in water-based paints and coatings to prevent spoilage and maintain product quality.[1]

-

Adhesives: It protects adhesives from microbial contamination, ensuring the integrity and longevity of the product.[1]

-

Personal Care Products: It serves as a preservative in cosmetics, toiletries, and skincare items to prevent the growth of harmful microorganisms.[1][2]

-

Water Treatment: It is employed to control microbial growth and biofilm formation in industrial water systems.[1]

-

Textile Industry: It acts as a biocide to protect fabrics from microbial growth, which can cause odors and deterioration.[1]

-

Pulp and Paper Industry: It is used to prevent microbial contamination in pulp and paper products during the manufacturing process.[1]

Toxicological Profile and Safety

The toxicological profile of 1,2-benzisothiazol-3(2H)-one and its salts is a critical consideration for their application. It is recognized primarily as a skin sensitizer and irritant.

| Hazard Classification | Description | Source(s) |

| Acute Oral Toxicity | Harmful if swallowed (Category 4). | [5][6] |

| Skin Corrosion/Irritation | Causes severe skin burns and damage. | [5] |

| Eye Damage/Irritation | Causes serious eye damage (Category 1). | [5][7] |

| Skin Sensitization | May cause an allergic skin reaction (Category 1). | [5][7] |

| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic. | [5] |

| Carcinogenicity | Shall not be classified as carcinogenic. | [5] |

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant. | [5] |

It is a known cause of allergic contact dermatitis, particularly in occupational settings like paint manufacturing and metalworking.[2][8] Due to its sensitization potential, its use is advised against in products intended for spraying or direct skin contact.[5]

Important Note on Chemical Distinction: It is crucial to distinguish this compound (CAS 58249-25-5) from a related but distinct compound, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, sodium salt (CAS 128-44-9), also known as sodium saccharin.[9][10] While the core structures are similar, the latter is a well-known artificial sweetener and has a different toxicological profile, including being listed by some sources as a known human carcinogen.[9] The toxicological data presented in this guide pertains strictly to the non-dioxide form, which is not classified as a carcinogen.[5]

References

- 1. Cas 58249-25-5,this compound | lookchem [lookchem.com]

- 2. Buy this compound | 58249-25-5 [smolecule.com]

- 3. This compound | C7H4NNaOS | CID 13238744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2013060766A1 - Process for preparing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]

- 5. chemos.de [chemos.de]

- 6. echemi.com [echemi.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. researchgate.net [researchgate.net]

- 9. toxno.com.au [toxno.com.au]

- 10. chemos.de [chemos.de]

An In-depth Technical Guide to 1,2-Benzisothiazol-3(2H)-one, Sodium Salt

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological activities of 1,2-Benzisothiazol-3(2H)-one, sodium salt. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for easy interpretation.

Molecular Structure and Identification

This compound, is the sodium salt of 1,2-benzisothiazol-3(2H)-one. The core structure consists of a benzene ring fused to an isothiazole ring. The presence of the sodium ion enhances its solubility in aqueous media compared to its parent compound.

Chemical Structure:

-

1,2-Benzisothiazol-3(2H)-one: A bicyclic compound with a benzene ring fused to a five-membered isothiazole ring containing nitrogen and sulfur atoms.

-

Sodium Salt: The acidic proton on the nitrogen atom of the isothiazolinone ring is replaced by a sodium ion.

Identification Parameters:

| Parameter | Value |

| CAS Number | 58249-25-5[1] |

| Molecular Formula | C₇H₄NNaOS[1][2] |

| Molecular Weight | 173.17 g/mol [1][2] |

| IUPAC Name | sodium;1,2-benzothiazol-2-id-3-one |

Physicochemical Properties

The physicochemical properties of 1,2-Benzisothiazol-3(2H)-one and its sodium salt are crucial for their application and handling. The sodium salt form is particularly valued for its increased water solubility.

| Property | 1,2-Benzisothiazol-3(2H)-one | This compound |

| Appearance | White to yellowish solid/powder[3] | Yellow powder[1] |

| Melting Point | 154-158 °C[4] | Data not available |

| Boiling Point | 327.6 °C[3] | Data not available |

| Solubility | Soluble in dichloromethane, dimethyl sulfoxide, methanol.[4] Water solubility: 1.1 g/L (20 °C)[5] | Enhanced solubility in water compared to the parent compound.[1] |

| pKa | 10.19 ± 0.20[4] | Not applicable |

Synthesis and Experimental Protocols

Several synthetic routes have been developed for the preparation of 1,2-benzisothiazol-3(2H)-one and its sodium salt. The most common methods involve the cyclization of substituted benzene derivatives.

Synthesis from 2,2'-Dithiodibenzoic Acid

A common industrial method involves the reaction of 2,2'-dithiodibenzoic acid with an aminating agent followed by cyclization. The resulting 1,2-benzisothiazol-3(2H)-one can then be converted to its sodium salt.

Experimental Protocol:

-

Amidation: In a reaction vessel, suspend 2,2'-dithiodibenzoic acid in an inert solvent.

-

Add a chlorinating agent (e.g., thionyl chloride) to convert the carboxylic acid groups to acyl chlorides.

-

Slowly add an ammonia source (e.g., aqueous ammonia) to the reaction mixture at a controlled temperature to form 2,2'-dithiodibenzamide.

-

Cyclization: The 2,2'-dithiodibenzamide is then treated with an aqueous alkaline solution (e.g., sodium hydroxide) and an oxidizing agent. The reaction mixture is heated to induce cyclization.

-

Formation of Sodium Salt: The reaction directly yields the sodium salt of 1,2-benzisothiazol-3(2H)-one in the aqueous phase.

-

Purification: The product can be precipitated from the solution by adding a common salt and then collected by filtration. Further purification can be achieved by recrystallization.

Synthesis from o-Chlorobenzonitrile

This method involves the nucleophilic substitution of the chlorine atom followed by cyclization.

Experimental Protocol:

-

Thiolation: React o-chlorobenzonitrile with a sulfur source, such as anhydrous sodium hydrosulfide, in a suitable solvent like dimethylformamide at an elevated temperature (e.g., 100 °C) to form o-mercaptobenzonitrile.[6]

-

Oxidative Cyclization: The resulting o-mercaptobenzonitrile is then reacted with chlorine gas in an aqueous medium.[6] This step leads to the formation of the 1,2-benzisothiazol-3(2H)-one ring.

-

Formation of Sodium Salt: The crude 1,2-benzisothiazol-3(2H)-one is dissolved in an alkaline solution (e.g., sodium hydroxide) to form the sodium salt.[6]

-

Purification: The solution is typically decolorized with activated carbon and then the product is isolated, for instance, by precipitation after acidification, followed by conversion back to the sodium salt if required.[6]

Biological Activity and Mechanism of Action

1,2-Benzisothiazol-3(2H)-one and its sodium salt are well-known for their broad-spectrum antimicrobial properties, effective against bacteria, fungi, and algae.

Antimicrobial Mechanism

The primary mechanism of action involves the reaction of the isothiazolinone ring with thiol-containing molecules within microbial cells.[7][8]

-

Cellular Penetration: The molecule penetrates the microbial cell wall and membrane.[8]

-

Reaction with Thiols: The electrophilic sulfur atom in the isothiazole ring reacts with nucleophilic thiol groups (-SH) present in essential proteins and enzymes (e.g., in cysteine residues).[7][8]

-

Enzyme Inhibition: This reaction leads to the formation of disulfide bonds, causing a conformational change in the proteins and subsequent inactivation of the enzymes.[7]

-

Disruption of Cellular Functions: The inactivation of key enzymes disrupts critical metabolic pathways, including respiration and energy generation, ultimately leading to microbial cell death.[7][9]

References

- 1. Buy this compound | 58249-25-5 [smolecule.com]

- 2. This compound | C7H4NNaOS | CID 13238744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-Benzisothiazol-3(2H)-one | 2634-33-5 [chemicalbook.com]

- 5. Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 1,2-Benzisothiazol-3(2H)-one, sodium salt as a Biocide in Cell Culture

Abstract

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the potential use of 1,2-Benzisothiazol-3(2H)-one, sodium salt (Na-BIT) as a biocide in mammalian cell culture. Due to the limited availability of specific data for its direct use as a preventative agent in cell culture media, this document focuses on providing a framework for evaluating its efficacy against common microbial contaminants and its corresponding cytotoxicity to mammalian cells. The provided protocols will guide the user in determining a potential therapeutic window for their specific cell culture system.

Introduction

This compound (Na-BIT), is the sodium salt of the organic compound 1,2-benzisothiazol-3(2H)-one (BIT). It is a well-established biocide with a broad spectrum of activity against bacteria, fungi, and algae[1]. Its enhanced solubility in water compared to its parent compound makes it suitable for aqueous formulations[1]. While widely used as a preservative in industrial applications such as paints, adhesives, and cosmetics, its application as a preventative antimicrobial agent directly in cell culture media is not well-documented[1][2].

The primary challenge in using any biocide in cell culture is achieving a concentration that is effective against microbial contaminants without being toxic to the cultured mammalian cells. This document provides standardized protocols to determine the Minimum Inhibitory Concentration (MIC) of Na-BIT against common laboratory contaminants and to evaluate its cytotoxic effects on relevant mammalian cell lines. By comparing this data, researchers can determine a potential "therapeutic window" for the use of Na-BIT in their specific experimental setup.

Mechanism of Action

Antimicrobial Mechanism

The precise antimicrobial mechanism of Na-BIT is still under investigation, but it is understood to be a multi-target process. The proposed mechanisms include:

-

Disruption of Cellular Processes: Research suggests that Na-BIT interferes with critical cellular functions such as growth, respiration, and energy generation[1].

-

Reaction with Thiol Groups: A primary mode of action is believed to be the reaction of the isothiazolinone ring with thiol-containing proteins and molecules (like glutathione) within the microbial cell. This leads to the formation of disulfide bonds, enzyme inhibition, and disruption of metabolic pathways, ultimately resulting in cell death.

-

Membrane Damage and Protein Synthesis Inhibition: Na-BIT may also interfere with cell membrane function and protein synthesis, leading to a loss of cellular integrity and function[1].

Effects on Mammalian Cells

While targeting microbial cells, the reactive nature of Na-BIT means it can also interact with mammalian cellular components. Studies on the parent compound, BIT, have shown that it can influence key signaling pathways in mammalian cells, which is a critical consideration for its use in cell culture experiments where unintended pathway modulation could confound results.

-

MAPK and NF-κB Signaling: Studies in human airway epithelial cells have shown that BIT can induce the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38, both of which are key components of the Mitogen-Activated Protein Kinase (MAPK) pathway. In the same studies, BIT was also shown to increase the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These pathways are central to the regulation of inflammation, cell proliferation, differentiation, and apoptosis.

Data Presentation

The following tables summarize the available quantitative data on the antimicrobial efficacy and cytotoxicity of 1,2-benzisothiazol-3(2H)-one (BIT). It is important to note that much of the specific data for the sodium salt (Na-BIT) in cell culture applications is not available in the literature. The data for the parent compound, BIT, is provided as a close proxy.

Table 1: Antimicrobial Efficacy of 1,2-Benzisothiazol-3(2H)-one (BIT)

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 15–20 µg/mL | [3] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Data Not Available | |

| Candida albicans | Yeast (Fungus) | Fungicidal activity noted at 3.2-6.4 µg/mL | [4] |

| Aspergillus niger | Mold (Fungus) | Data Not Available | |

Table 2: Cytotoxicity of 1,2-Benzisothiazol-3(2H)-one (BIT) Derivatives

| Cell Line | Cell Type | Compound | IC50 | Reference |

|---|---|---|---|---|

| HeLa | Human Cervical Cancer | Benzisothiazolone Derivative 1 | 3.3 µg/mL | [5] |

| HeLa | Human Cervical Cancer | Benzisothiazolone Derivative 2 | 4.35 µg/mL | [5] |

| HEK293 | Human Embryonic Kidney | Monosubstituted BIT Derivative | 8 and 23.5 µg/mL | [2] |

| CHO | Chinese Hamster Ovary | Data Not Available | | |

Note: The cytotoxicity data presented is for derivatives of BIT, not the parent compound or its sodium salt. These values should be considered as preliminary estimates, and specific testing with Na-BIT is essential.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of Na-BIT that inhibits the visible growth of common cell culture contaminants.

Materials:

-

This compound (Na-BIT)

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640)

-

Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Appropriate microbial growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Na-BIT Stock Solution: Prepare a 1 mg/mL stock solution of Na-BIT in sterile distilled water or PBS. Filter-sterilize through a 0.22 µm filter.

-

Prepare Microbial Inoculum: Culture the microbial strains overnight in their respective growth media. Dilute the culture to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the Na-BIT stock solution in the appropriate microbial growth medium. The final volume in each well should be 100 µL. Concentrations could range from 100 µg/mL down to 0.1 µg/mL.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

-

Controls: Include a positive control (microbes in medium without Na-BIT) and a negative control (medium only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

Determine MIC: The MIC is the lowest concentration of Na-BIT at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Protocol 2: Evaluation of Cytotoxicity (MTT Assay)

This protocol assesses the effect of Na-BIT on the viability of mammalian cell lines.

Materials:

-

Mammalian cell lines (e.g., HeLa, HEK293, CHO)

-

Complete cell culture medium (with serum)

-

This compound (Na-BIT) stock solution (1 mg/mL, sterile)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Na-BIT in complete cell culture medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the Na-BIT dilutions to the wells. A suggested concentration range is 0.1 µg/mL to 100 µg/mL.

-

Controls: Include untreated cells (medium only) as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 24 to 72 hours in a cell culture incubator (37°C, 5% CO2).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the Na-BIT concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the suitability of Na-BIT as a biocide for a specific cell culture application.

Caption: Workflow for evaluating Na-BIT efficacy and cytotoxicity.

Affected Signaling Pathways in Mammalian Cells

This diagram illustrates the known signaling pathways in mammalian cells that are influenced by 1,2-benzisothiazol-3(2H)-one (BIT).

Caption: Signaling pathways affected by BIT in mammalian cells.

Safety and Handling

This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction[6].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling the solid compound or concentrated stock solutions.

-

Handling: Avoid creating dust when working with the powder form. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for research purposes only. The protocols provided are guidelines for evaluation and must be adapted and validated by the end-user for their specific cell lines and experimental conditions. The use of this compound in cell culture is not a standard, validated procedure, and researchers must perform their own risk assessment.

References

- 1. Buy this compound | 58249-25-5 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. Effect of Cosmetics Use on the In Vitro Skin Absorption of a Biocide, 1,2-Benzisothiazolin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H4NNaOS | CID 13238744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2013060766A1 - Process for preparing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]

- 6. chemos.de [chemos.de]

Application of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt in Preserving Lab Reagents

Application Note and Protocol

Introduction

1,2-Benzisothiazol-3(2H)-one and its sodium salt are broad-spectrum, formaldehyde-free antimicrobial agents widely used as preservatives in a variety of industrial and consumer products, including laboratory reagents.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of 1,2-Benzisothiazol-3(2H)-one, sodium salt (referred to as BIT-S) for the preservation of laboratory reagents.

BIT-S offers an effective alternative to traditional preservatives like thimerosal and sodium azide, which have toxicity and disposal concerns.[4] At low concentrations, it effectively controls the growth of bacteria, fungi, and yeast, thereby extending the shelf-life and ensuring the integrity of critical reagents.[5]

Mechanism of Action

The primary antimicrobial activity of isothiazolinones, the class of compounds to which BIT-S belongs, involves the inhibition of key metabolic pathways in microorganisms. Specifically, the active molecules penetrate the microbial cell wall and target essential enzymes within the Krebs cycle.[6] This disruption of the central metabolic cycle rapidly depletes intracellular energy levels, inhibits macromolecule synthesis, and ultimately leads to cell death.[5] Because the Krebs cycle is fundamental to a wide range of bacteria and fungi, BIT-S provides broad-spectrum protection.[4][6] This multi-targeted mechanism also reduces the likelihood of microorganisms developing resistance.[5]

Data Presentation: Antimicrobial Efficacy

The following table summarizes the effective concentration of isothiazolinone-based preservatives, such as ProClin™ 150 (which contains 1,2-benzisothiazol-3(2H)-one as an active ingredient), in preserving a phosphate-buffered saline solution containing TWEEN® 20 against a range of microorganisms. Data is presented as Colony Forming Units per milliliter (CFU/mL).

| Preservative Concentration | P. aeruginosa (CFU/mL) | E. coli (CFU/mL) | S. aureus (CFU/mL) | C. albicans (CFU/mL) | A. niger (CFU/mL) |

| No Preservative (Control) | >3000 | >3000 | >3000 | >3000 | 980 |

| 15 ppm ProClin™ 150 | 0 | 0 | 0 | 0 | 0 |

| 0.005% Thimerosal | 0 | 0 | 0 | 0 | 0 |

| 0.1% Sodium Azide | >3000 | >3000 | >3000 | >3000 | 980 |

This data indicates that 15 ppm of an isothiazolinone-based preservative can be an effective replacement for thimerosal and offers better protection than 0.1% sodium azide in this buffer system.[4]

Experimental Protocols

To ensure the efficacy of BIT-S in a specific laboratory reagent, it is crucial to perform a validation study. The following protocol outlines a general method for conducting a microbial challenge test.

Protocol: Microbial Challenge Test for Preservative Efficacy

1. Objective:

To determine the effective concentration of this compound required to prevent microbial growth in a specific laboratory reagent over time.

2. Materials:

-

Test reagent

-

This compound (BIT-S) stock solution

-

Microbial cultures (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Candida albicans, Aspergillus niger)

-

Sterile culture tubes

-

Sterile buffer (e.g., Phosphate Buffered Saline)

-

Agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Incubator

-

Micropipettes and sterile tips

3. Experimental Workflow:

References

Application Notes and Protocols for Antifungal Testing with 1,2-Benzisothiazol-3(2H)-one, Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antifungal activity of 1,2-Benzisothiazol-3(2H)-one, sodium salt. This document includes methodologies for determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC), a summary of available activity data, and insights into the potential mechanism of action.

Introduction

This compound, is a salt of the organic compound benzisothiazolinone (BIT), a well-established biocide and preservative with broad-spectrum antimicrobial properties.[1][2][3] It is effective against a wide range of microorganisms, including bacteria and fungi.[1][3] While the antifungal properties of BIT and its derivatives are recognized, standardized testing protocols are crucial for reproducible and comparable results in a research and drug development setting. These notes are designed to provide researchers with the necessary protocols and data to effectively evaluate the antifungal potential of this compound.

Data Presentation

While specific quantitative data for the sodium salt of 1,2-Benzisothiazol-3(2H)-one is not extensively available in the public domain, the following table summarizes the Minimum Inhibitory Concentration (MIC₅₀) values for structurally related amino acid-derived 1,2-benzisothiazolinone (BZT) derivatives.[4] This data provides a valuable reference for the expected range of antifungal activity. It is important to note that these are derivatives and the activity of the sodium salt may vary.

Table 1: MIC₅₀ Values of 1,2-Benzisothiazolinone (BZT) Derivatives Against Pathogenic Fungi [4]

| Fungal Species | BZT Derivative 1 (µg/mL) | BZT Derivative 2 (µg/mL) | BZT Derivative 3 (µg/mL) | BZT Derivative 4 (µg/mL) |

| Candida albicans | 1.6 | 1.6 | 3.2 | 3.2 |

| Candida glabrata | 1.6 | 1.6 | 3.2 | 3.2 |

| Candida parapsilosis | 1.6 | 1.6 | 3.2 | 3.2 |

| Cryptococcus neoformans | 0.8 | 0.8 | 1.6 | 1.6 |

| Aspergillus fumigatus | >25 | >25 | 12.5 | 6.25 |

Experimental Protocols

The following protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and EUCAST E.DEF 7.3.2 guidelines for antifungal susceptibility testing of yeasts and can be modified for filamentous fungi.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

-

This compound

-

Sterile distilled water or appropriate solvent

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal inoculum

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration 100 times the highest final concentration to be tested.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile RPMI-1640 medium to all wells of a 96-well plate.

-

Add 100 µL of the stock solution to the first well of each row to be tested and mix.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline.

-

Adjust the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

-

-

Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate. This will bring the final volume in each well to 200 µL and will further dilute the compound concentration by a factor of two.

-

Controls:

-

Growth Control: A well containing only the fungal inoculum in RPMI-1640 medium.

-

Sterility Control: A well containing only RPMI-1640 medium.

-

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by using a microplate reader.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a continuation of the MIC assay and determines the lowest concentration of the compound that results in fungal death.

Materials:

-

MIC plate from Protocol 1

-

Sterile agar plates (e.g., Sabouraud Dextrose Agar)

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

-

Spot the aliquot onto a sterile agar plate.

-

Incubate the agar plate at 35°C for 24-48 hours.

-

The MFC is the lowest concentration from which no fungal growth is observed on the agar plate.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the MIC and MFC of this compound.

References

- 1. benzisothiazolinone, 2634-33-5 [thegoodscentscompany.com]

- 2. Benzisothiazolinone - Wikipedia [en.wikipedia.org]

- 3. Cas 58249-25-5,this compound | lookchem [lookchem.com]

- 4. Amino Acid-Derived 1,2-Benzisothiazolinone Derivatives as Novel Small-Molecule Antifungal Inhibitors: Identification of Potential Genetic Targets - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,2-Benzisothiazol-3(2H)-one, Sodium Salt for Microbial Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzisothiazol-3(2H)-one (BIT) and its sodium salt are widely utilized biocides effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3][4] Their primary application lies in the preservation of aqueous-based products such as paints, adhesives, cleaning agents, and in various industrial processes.[2][4][5][6] The sodium salt of 1,2-Benzisothiazol-3(2H)-one offers enhanced solubility in water compared to its parent compound, facilitating its use in aqueous formulations.[1] This document provides detailed application notes, including effective concentrations for microbial inhibition and a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action

While the precise biocidal mechanism of 1,2-Benzisothiazol-3(2H)-one, sodium salt is not fully elucidated, it is understood to disrupt essential cellular processes leading to cell death.[1] Research suggests that its antimicrobial activity may involve interference with cell membrane function and protein synthesis.[1] A key proposed mechanism is the interaction with thiol-containing proteins and enzymes within the microorganism.[3] This interaction with cellular thiol groups is believed to be a primary target for its inhibitory effects.[3]

Data Presentation: Effective Concentrations for Microbial Inhibition

The effective concentration of this compound, is best represented by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. These values can vary depending on the specific microbial strain and the testing conditions. The following table summarizes available MIC data for the parent compound, 1,2-benzisothiazolin-3-one (BIT), which provides a strong indication of the efficacy of its sodium salt.

| Microorganism | Type | MIC (µg/mL) |

| Candida albicans | Fungus | 0.8 - 3.2 |

| Aspergillus fumigatus | Fungus | 0.8 - 12.5 |

| Cryptococcus neoformans | Fungus | 0.8 - 3.2 |

| Trichophyton rubrum | Fungus | 3.2 |

| Staphylococcus aureus | Bacterium | ≤32 |

Note: The data presented is for 1,2-benzisothiazolin-3-one (BIT) derivatives and provides a likely range of effectiveness for the sodium salt. Specific MIC values for the sodium salt should be determined experimentally for the target microorganisms.[7]

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following protocol details the broth microdilution method for determining the MIC of this compound. This is a standard and widely accepted method for assessing antimicrobial susceptibility.[8][9][10][11]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Target microbial cultures (bacteria or fungi)

-

Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

-

Spectrophotometer (for measuring optical density at 600 nm, OD600)

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound powder.

-

Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Further dilute the stock solution in the appropriate sterile broth (MHB or RPMI) to achieve a working stock solution at twice the highest desired test concentration.

-

-

Preparation of Microbial Inoculum:

-

From a fresh agar plate, pick a few colonies of the target microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This can be visually estimated or measured using a spectrophotometer at OD600.

-

Dilute this adjusted suspension in the appropriate sterile broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.

-

Add 200 µL of the working stock solution of this compound to the first well of each row to be tested.

-